molecular formula C19H15ClO4 B4976880 (3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one

(3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one

Cat. No.: B4976880
M. Wt: 342.8 g/mol
InChI Key: UXHXMYHUCSIVJR-LCYFTJDESA-N
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Description

(3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a dimethoxyphenyl group attached to a dihydrofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one typically involves a multi-step process. One common method includes the aldol condensation of 2-chlorobenzaldehyde with 2,4-dimethoxyacetophenone, followed by cyclization to form the dihydrofuranone ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as Ru/Al2O3 in toluene, can enhance the reaction rate and selectivity. The reaction parameters, including temperature, oxygen flow rate, and catalyst loading, are carefully controlled to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a chlorophenyl and dimethoxyphenyl group attached to a dihydrofuranone core sets it apart from other similar compounds.

Properties

IUPAC Name

(3Z)-3-[(2-chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-22-14-7-8-15(17(11-14)23-2)18-10-13(19(21)24-18)9-12-5-3-4-6-16(12)20/h3-11H,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHXMYHUCSIVJR-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CC=C3Cl)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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